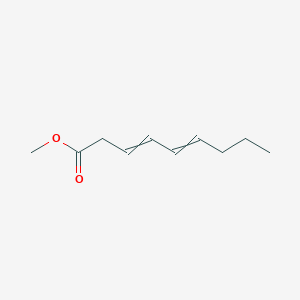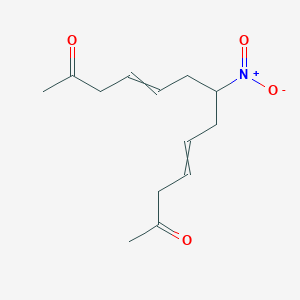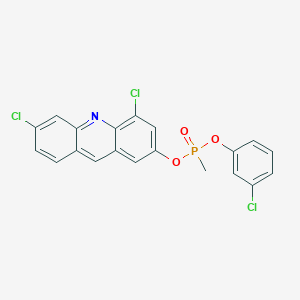![molecular formula C15H18N2O4 B14352472 N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide CAS No. 91100-15-1](/img/structure/B14352472.png)
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide is a complex organic compound featuring an indole core, a hydroxypropyl group, and an oxirane (epoxide) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide typically involves multiple steps. One common approach is to start with the indole core, which is then functionalized with a hydroxypropyl group. The oxirane moiety is introduced through an epoxidation reaction, often using peracids or other oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors, for example, can be used to introduce functional groups in a controlled manner, improving the overall sustainability and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxirane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic ring-opening of the oxirane moiety can yield various hydroxy-substituted derivatives .
Scientific Research Applications
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide involves its interaction with molecular targets through its functional groups. The oxirane moiety is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The hydroxypropyl group can also participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
3-[(Oxiran-2-yl)methoxy]benzaldehyde: Similar in having an oxirane moiety but differs in the core structure.
Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane: Shares the oxirane and hydroxypropyl groups but has a different backbone.
Uniqueness
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide is unique due to its indole core, which imparts specific electronic and steric properties that influence its reactivity and interactions. This makes it distinct from other compounds with similar functional groups but different core structures .
Properties
CAS No. |
91100-15-1 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-5-(oxiran-2-ylmethoxy)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H18N2O4/c18-5-1-4-16-15(19)14-7-10-6-11(2-3-13(10)17-14)20-8-12-9-21-12/h2-3,6-7,12,17-18H,1,4-5,8-9H2,(H,16,19) |
InChI Key |
FNDOCABOEKFUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC3=C(C=C2)NC(=C3)C(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


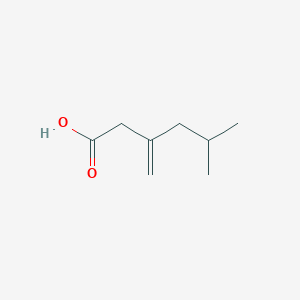
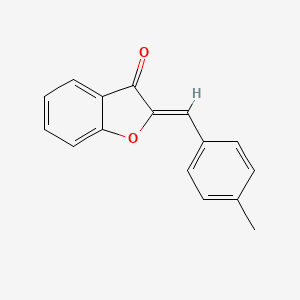

![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)
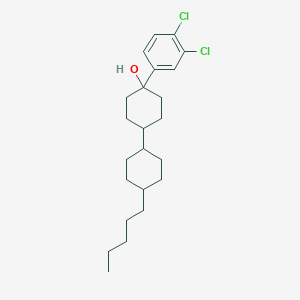
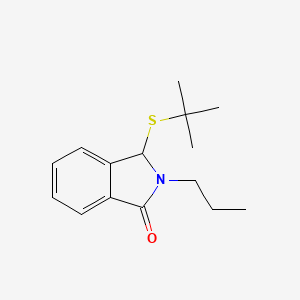

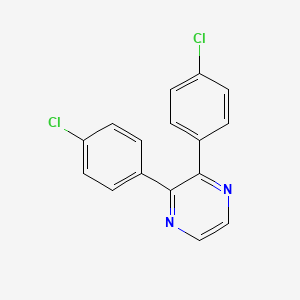
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
